

Spectroscopic Characterization of 2-Ethylnicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Ethylnicotinic acid*

Cat. No.: B1362757

[Get Quote](#)

Introduction: Unveiling the Molecular Signature of 2-Ethylnicotinic Acid

2-Ethylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), holds significant interest within the realms of medicinal chemistry and drug development. Its structural similarity to nicotinic acid, coupled with the introduction of an ethyl group at the 2-position of the pyridine ring, presents a unique scaffold for the design of novel therapeutic agents. A thorough understanding of its molecular structure and purity is paramount for any research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **2-Ethylnicotinic acid**. As direct experimental spectra for this specific compound are not readily available in public databases, this guide synthesizes data from structurally analogous compounds to offer a robust predictive framework for researchers. We will delve into the theoretical underpinnings of the expected spectral features, providing a logical rationale for our predictions based on established principles of spectroscopy and the rich data available for related pyridine carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ^1H (proton) and ^{13}C (carbon-13) nuclei, we can piece together the molecular puzzle with high confidence.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **2-Ethylnicotinic acid** is anticipated to exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring.

Predicted ^1H NMR Data for **2-Ethylnicotinic Acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.2 - 8.4	dd	~8, ~2
H-5	7.4 - 7.6	dd	~8, ~5
H-6	8.6 - 8.8	dd	~5, ~2
-CH ₂ - (Ethyl)	2.8 - 3.0	q	~7.5
-CH ₃ (Ethyl)	1.2 - 1.4	t	~7.5
-COOH	10.0 - 13.0	br s	-

Causality behind Predictions: The chemical shifts of the pyridine ring protons (H-4, H-5, and H-6) are predicted based on data for nicotinic acid and 2-substituted pyridine derivatives.[\[1\]](#)[\[2\]](#) The electron-withdrawing carboxylic acid group and the ring nitrogen deshield these protons, shifting them downfield. The H-6 proton, being ortho to the nitrogen, is expected to be the most deshielded. The ethyl group's protons are assigned based on typical values for ethyl groups attached to an aromatic ring. The methylene (-CH₂) protons are deshielded by the adjacent ring, while the methyl (-CH₃) protons are further away and appear more upfield. The broad

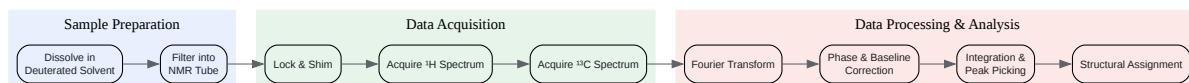
singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for **2-Ethylnicotinic Acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	158 - 162
C-3	125 - 129
C-4	138 - 142
C-5	123 - 127
C-6	150 - 154
-COOH	165 - 170
-CH ₂ - (Ethyl)	25 - 29
-CH ₃ (Ethyl)	13 - 16


Expertise in Interpretation: The chemical shifts for the pyridine ring carbons are estimated from data on nicotinic acid and 2-methylnicotinic acid.[3][4] The carbon bearing the ethyl group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield. The carboxylic acid carbonyl carbon will appear at the lowest field, a characteristic feature of this functional group.[5] The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment requires careful sample preparation and instrument setup.

- Sample Preparation:
 - Dissolve 5-10 mg of **2-Ethylnicotinic acid** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
 - Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
- Instrument Setup (for a 400 MHz Spectrometer):
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Workflow for NMR Data Acquisition and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

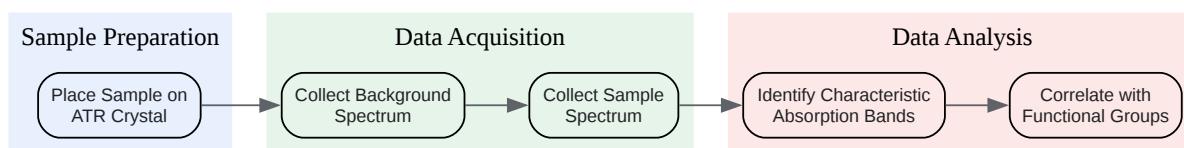
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrations of chemical bonds.

Predicted IR Absorption Bands for **2-EthylNicotinic Acid**

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
2500-3300	O-H stretch (Carboxylic Acid)	Broad, Strong
2970-2850	C-H stretch (Aliphatic)	Medium
~3050	C-H stretch (Aromatic)	Weak
1700-1725	C=O stretch (Carboxylic Acid)	Strong
1580-1610	C=C & C=N stretch (Pyridine Ring)	Medium to Strong
1200-1300	C-O stretch (Carboxylic Acid)	Medium
~900	O-H bend (Carboxylic Acid Dimer)	Broad, Medium


Trustworthiness of Predictions: The characteristic broad O-H stretching absorption of the carboxylic acid is a hallmark of its IR spectrum and is expected to be a dominant feature.[\[6\]](#) The strong carbonyl (C=O) absorption is also a reliable indicator of the carboxylic acid functionality. The C-H stretching vibrations for both the aliphatic ethyl group and the aromatic pyridine ring will be present in their respective regions. The pyridine ring itself will give rise to several characteristic stretching vibrations.[\[7\]](#)[\[8\]](#)

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-EthylNicotinic acid** sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Data Acquisition:

- Collect a background spectrum of the empty ATR accessory.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The data is usually collected over a range of 4000 to 400 cm^{-1} .

Experimental Workflow for FTIR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR sample preparation, data acquisition, and analysis.

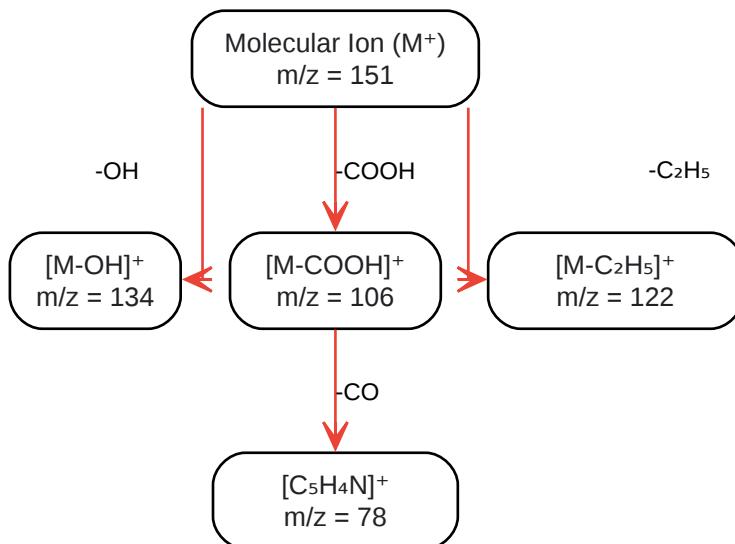
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.

Predicted Mass Spectrometry Data for 2-Ethylnicotinic Acid

The molecular formula of **2-Ethylnicotinic acid** is $\text{C}_8\text{H}_9\text{NO}_2$. The molecular weight is approximately 151.16 g/mol .

- Molecular Ion (M^+): An intense peak is expected at $m/z = 151$.
- Key Fragmentation Pathways:
 - Loss of -OH ($\text{M}-17$): A peak at $m/z = 134$, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.[9]


- Loss of -COOH (M-45): A significant peak at $m/z = 106$, resulting from the cleavage of the entire carboxylic acid group.[9]
- Loss of C_2H_5 (M-29): A peak at $m/z = 122$, corresponding to the loss of the ethyl radical.
- Further Fragmentation: The fragment at $m/z = 106$ could further lose CO to give a peak at $m/z = 78$, corresponding to the pyridine radical cation.

Authoritative Grounding in Fragmentation Theory: The fragmentation of carboxylic acids in mass spectrometry is well-documented.[10] The initial loss of a hydroxyl radical or the entire carboxyl group are common fragmentation pathways.[11] The stability of the resulting aromatic cation often drives these fragmentations. The loss of the ethyl group is also a plausible fragmentation pathway.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- Ionization:
 - In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated.

Logical Relationship of MS Fragmentation

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-Ethylnicotinic acid** in EI-MS.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of **2-Ethylnicotinic acid**, integrating NMR, IR, and MS data, provides a powerful and self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on sound scientific principles and analogous compounds, experimental verification remains the gold standard. By following the outlined protocols and leveraging the interpretive insights provided, researchers can confidently characterize **2-Ethylnicotinic acid** and advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: ^1H NMR Spectrum (1D, 600 MHz, H_2O , experimental) (HMDB0001488) [hmdb.ca]
- 3. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic acid(59-67-6) ^{13}C NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Ethylnicotinic Acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362757#spectroscopic-data-for-2-ethylnicotinic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com